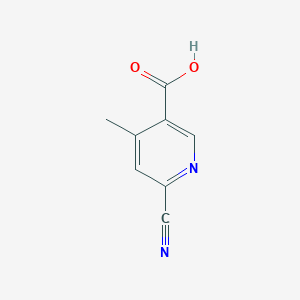![molecular formula C19H19Cl2N3S B2517573 1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847389-82-6](/img/structure/B2517573.png)
1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea is a derivative of thiourea, which is a class of compounds known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. Thiourea derivatives are characterized by the presence of a thiourea moiety, which is a functional group containing nitrogen, sulfur, and hydrogen atoms. The specific compound is not directly reported in the provided papers, but its structure can be inferred to contain a thiourea core substituted with a 3,4-dichlorophenyl group and a 2,5-dimethyl-1H-indol-3-yl ethyl group.
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an amine with thiocarbonyl compounds. In the context of the provided papers, the synthesis of similar compounds has been described. For instance, N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea and its isomers were synthesized and characterized using spectroscopic techniques such as IR, 1H, and 13C NMR . Although the exact synthesis of 1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea is not detailed, it is likely that a similar approach could be used, involving the reaction of the appropriate amine and thiocarbonyl precursor.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often confirmed using single crystal X-ray diffraction, as demonstrated for 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea . This technique allows for the determination of the precise arrangement of atoms within the crystal lattice. The structure of thiourea derivatives typically features hydrogen bonding and can form dimers through intermolecular interactions. The molecular structure of the compound would likely exhibit similar characteristics, with the potential for intramolecular hydrogen bonding and dimer formation.
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions due to their reactive functional groups. The papers provided do not detail specific reactions for the compound , but general reactions for thiourea derivatives may include nucleophilic addition to carbonyl groups, cyclization reactions to form heterocycles, and coordination to metal ions. The presence of the dichlorophenyl and dimethyl-indolyl groups could influence the reactivity and selectivity of such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be deduced from spectroscopic data. For example, significant stretching vibrations in the IR spectra are indicative of the functional groups present, such as ν(N-H), ν(C=O), ν(C-N), and ν(C-S) . The chemical shift in the 13C NMR spectrum for the thiourea moiety is another characteristic feature . The compound's solubility, melting point, and stability would be influenced by the substituents on the thiourea core. The chromatographic behavior, as seen in the isolation of a related thiourea compound using HPLC, provides insight into the compound's purity and quantitation in complex mixtures .
Wissenschaftliche Forschungsanwendungen
Thiourea Derivatives in Coordination Chemistry and Biological Properties
Thiourea derivatives have been extensively explored for their coordination chemistry with metals, leading to potential applications in medicinal chemistry and environmental sensing. Saeed, Flörke, and Erben (2014) provided an overview of the chemistry, structure, and applications of 1-(acyl/aroyl)-3-(mono-substituted) and 1-(acyl/aroyl)-3,3-(di-substituted) thioureas. These compounds serve as ligands in coordination chemistry, influencing intra- and intermolecular hydrogen bonding and coordination properties. Their study highlights the biological applications and high-throughput screening assays feasible for this class of compounds, demonstrating their versatility in chemical and biological research Saeed, Flörke, & Erben, 2014.
Thiourea-Based Chemosensors
The development of thiourea-based chemosensors for detecting anions and neutral analytes in environmental and biological samples has been a significant area of research. Al-Saidi and Khan (2022) reviewed advances in thiourea derivatives as highly sensitive and selective chemosensors. These sensors can detect various anions and neutral analytes, such as CN-, AcO-, F-, ClO-, and citrate ions, and are valuable tools in environmental monitoring and biological research Al-Saidi & Khan, 2022.
Gold Leaching in Acid Thiourea Solutions
In mineral processing and extractive metallurgy, thiourea has been investigated as an alternative to cyanide for gold leaching from auriferous mineral resources. Li and Miller (2006) reviewed the application of thiourea in gold leaching, highlighting its potential in processing gold-bearing materials. Their research indicates that thiourea, despite its slower decomposition in certain solutions, can be an effective gold leaching agent under specific conditions, providing insights into its use in non-cyanide gold extraction processes Li & Miller, 2006.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3S/c1-11-3-6-18-15(9-11)14(12(2)23-18)7-8-22-19(25)24-13-4-5-16(20)17(21)10-13/h3-6,9-10,23H,7-8H2,1-2H3,(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVDLUISZDZJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=S)NC3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)
![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)
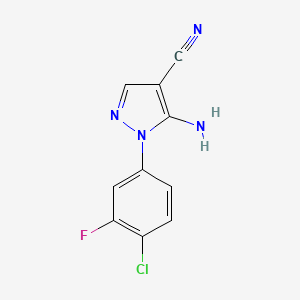
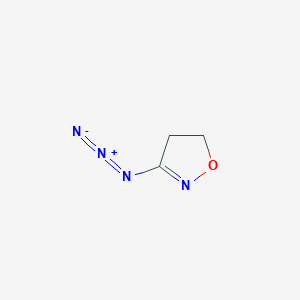
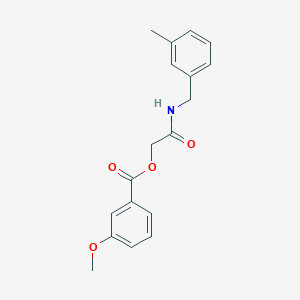
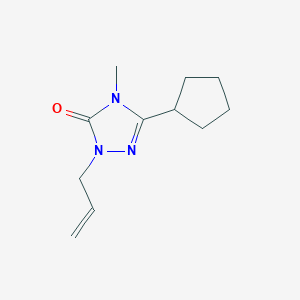
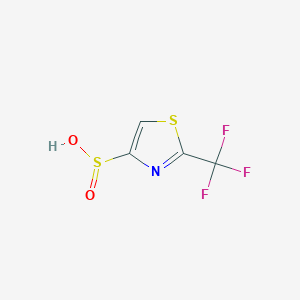
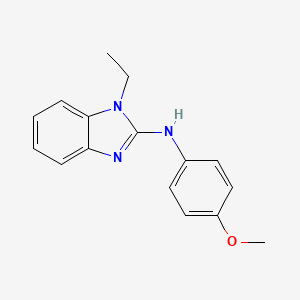
![2-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2517503.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2517506.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one](/img/structure/B2517508.png)
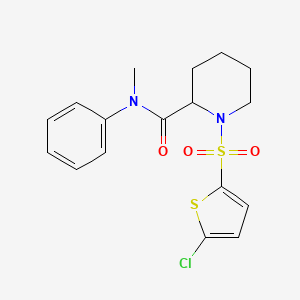
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2517511.png)
